

comparing Myosin modulator 1 with next-generation myosin activators

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A Comparative Guide to Cardiac Myosin Modulators: Omecamtiv Mecarbil vs. Next-Generation Activators

In the landscape of therapies for heart failure, direct modulation of the cardiac sarcomere represents a novel approach to improving cardiac function. This guide provides a detailed comparison between the first-in-class cardiac myosin activator, omecamtiv mecarbil, and the next-generation myosin activator, danicamtiv. The comparison focuses on their mechanisms of action, performance in preclinical and clinical studies, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.

Overview of Cardiac Myosin Activation

Cardiac myosin modulators are a class of drugs designed to directly target the motor protein myosin in heart muscle cells to enhance or inhibit contractility.[1][2] Myosin activators are being developed primarily for conditions of systolic dysfunction, such as heart failure with reduced ejection fraction (HFrEF), where the heart muscle's ability to contract is impaired.[1][2] These agents aim to increase the force and duration of contraction without significantly altering intracellular calcium levels, a mechanism that has been associated with adverse effects like arrhythmias in traditional inotropic therapies.[1][3]

- Omecamtiv Mecarbil (formerly CK-1827452): As the first-in-class cardiac myosin activator, omecamtiv mecarbil has been extensively studied in clinical trials for HFrEF.[4][5] It selectively binds to the catalytic domain of cardiac myosin.[4][5]

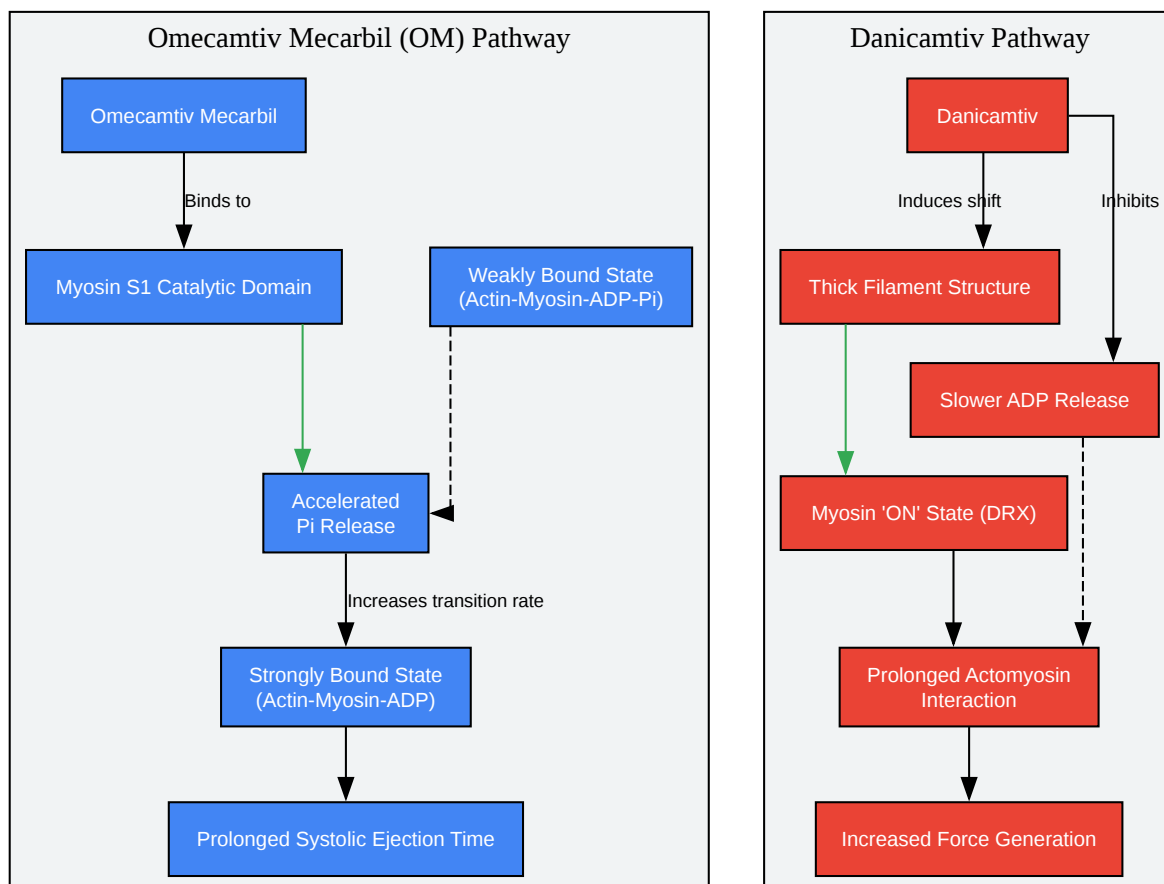
- Danicamtiv (formerly MYK-491): A next-generation cardiac myosin activator, danicamtiv is also being developed to treat systolic hypokinesia, with a focus on genetic dilated cardiomyopathy (DCM).[6][7]

Mechanism of Action

While both omecamtiv mecarbil and danicamtiv are classified as cardiac myosin activators, they exhibit distinct effects on the myosin cross-bridge cycle.

Omecamtiv Mecarbil: This molecule enhances cardiac contractility by increasing the number of myosin heads actively engaged with actin during systole.[8] It achieves this by accelerating the rate-limiting step of the cross-bridge cycle: the transition from a weakly bound to a strongly bound state, which involves phosphate release.[3] This leads to a prolonged systolic ejection time and an increase in stroke volume.[3][5] Interestingly, while it activates the muscle as a whole, some studies suggest it acts as a myosin inhibitor at the single-molecule level by slowing force development.[1][3]

Danicamtiv: Danicamtiv also increases the number of force-producing myosin heads but through a different primary mechanism. It slows the rate of ADP release from the myosin head.[6][9] This action prolongs the duration of the strongly bound, force-producing state of the actin-myosin interaction.[6] Additionally, danicamtiv promotes a structural shift in the thick filament, moving more myosin heads into an "ON" or disordered relaxed state (DRX), making them more available to interact with actin.[6][9][10]



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Caption: Signaling pathways of Omecamtiv Mecarbil and Danicamtiv.

Quantitative Performance Comparison

The following tables summarize key quantitative data from preclinical and clinical studies of omecamtiv mecarbil and danicamtiv.

Table 1: Preclinical and Pharmacokinetic Data

Parameter	Omecamtiv Mecarbil	Danicamtiv	Reference
Target	Cardiac Myosin (S1 domain)	Cardiac Myosin	[4] , [6]
Primary Mechanism	Accelerates Pi release	Slows ADP release, shifts myosin to "ON" state	[3] , [9]
Selectivity	Selective for cardiac myosin over smooth/skeletal	Cardiac-specific	[4] , [11]
Human Half-life	~20 hours (approx.)	~17.7 hours (predicted)	[1] , [12]
Human Oral Bioavailability	Data not specified	26% (mouse) to 108% (dog)	[12]
Human Plasma Protein Binding	Data not specified	Moderate (fu = 0.16)	[12]

Table 2: Clinical Efficacy and Safety Data

Endpoint	Omecamtiv Mecarbil	Danicamtiv	Reference
Indication Studied	Heart Failure with Reduced Ejection Fraction (HFrEF)	Dilated Cardiomyopathy (DCM), HFrEF	[13] , [6]
Key Clinical Trial(s)	GALACTIC-HF, COSMIC-HF, ATOMIC-AHF	Phase 2a trial data available	[13] , [14] , [15]
Primary Efficacy Outcome (GALACTIC-HF)	Reduced composite of CV death or HF events (HR: 0.92, p=0.0252)	N/A (Phase 3 data pending)	[13]
Effect on CV Death (GALACTIC-HF)	No significant reduction	N/A	[13]
Hemodynamic Effects	↑ Systolic Ejection Time, ↑ Stroke Volume, ↑ Ejection Fraction	↑ Ejection Fraction, ↑ Fractional Shortening	[4] , [15]
Effect on Myocardial O2 Consumption	May increase MVO2 and impair cardiac efficiency	Increases mechanical efficiency	[16] , [11]
Adverse Events	Increased troponin (not associated with ischemia), balanced AEs vs. placebo in GALACTIC-HF	Potential for diastolic dysfunction at high doses	[17] , [15]

Experimental Protocols and Methodologies

The characterization of myosin modulators involves a range of specialized assays from the molecular to the whole-organ level.

Myosin ATPase Activity Assay

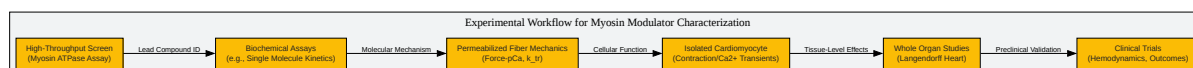
- Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin. This assay is fundamental to screening for myosin modulators.
- Methodology:
 - Purified cardiac myosin or heavy meromyosin (HMM) is incubated with F-actin.
 - The reaction is initiated by the addition of ATP.
 - The modulator compound (e.g., omecamtiv mecarbil, danicamtiv) at various concentrations is included in the reaction mixture.
 - The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method like the malachite green assay.
 - Activators are expected to increase the overall ATPase rate in this assay format, which was the basis for the initial discovery of these compounds.[\[1\]](#)

In Vitro Motility Assay

- Objective: To visualize and quantify the movement of actin filaments propelled by myosin motors.
- Methodology:
 - Myosin molecules are affixed to a nitrocellulose-coated surface of a flow cell.
 - Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP.
 - The movement of the actin filaments is observed using fluorescence microscopy and recorded.
 - The velocity of filament sliding is quantified, providing insight into how a modulator affects the kinetics of the cross-bridge cycle.

Force Measurements in Permeabilized Muscle Fibers

- Objective: To measure the contractile force generated by muscle fibers at controlled calcium concentrations.
- Methodology:
 - Small bundles of cardiac muscle fibers are isolated and their cell membranes are chemically permeabilized ("skinned") to allow for direct control of the intracellular environment.
 - The fibers are mounted between a force transducer and a motor.
 - The fibers are exposed to solutions with varying concentrations of calcium (pCa) and the modulator compound.
 - The isometric force generated at each pCa level is recorded to determine the force-pCa relationship, revealing changes in calcium sensitivity (pCa50) and maximal force.^[7]



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Caption: A typical experimental workflow for myosin modulator development.

Next-Generation Myosin Inhibitors: A Note on Aficamten

While this guide focuses on myosin activators, it is pertinent to mention the parallel development of next-generation myosin inhibitors for diseases of hypercontractility, such as hypertrophic cardiomyopathy (HCM).^{[18][19]}

- Aficamten (CK-3773274): This is a next-in-class, selective cardiac myosin inhibitor designed to reduce the excessive contractility characteristic of HCM.^{[18][20]} It works by stabilizing an energy-sparing, relaxed state of myosin, thereby reducing the number of active actin-myosin

cross-bridges.[21][22] Clinical trials like SEQUOIA-HCM have shown that aficamten significantly reduces the left ventricular outflow tract (LVOT) gradient and improves symptoms in patients with obstructive HCM.[21][23] Aficamten was designed to have an optimized pharmacokinetic profile, including a shorter half-life compared to the first-in-class inhibitor, mavacamten, potentially allowing for more flexible dosing and reducing the risk of excessive systolic function reduction.[1][20]

Summary and Future Directions

Omecamtiv mecarbil established cardiac myosin as a viable therapeutic target, demonstrating a modest but statistically significant benefit in a large HFrEF population in the GALACTIC-HF trial.[13] However, its failure to reduce cardiovascular death and concerns about its effect on myocardial efficiency have highlighted areas for improvement.[13][16]

Next-generation activators like danicamtiv offer a potentially refined mechanism of action. By primarily slowing ADP release and recruiting more myosin heads, danicamtiv may offer a more efficient means of enhancing contractility.[6][9][10] Preclinical data suggest it may improve mechanical efficiency, a key parameter where omecamtiv mecarbil showed potential limitations.[11] The ongoing clinical development of danicamtiv, particularly in genetically defined cardiomyopathies, will be crucial in determining if these mechanistic differences translate into superior clinical outcomes.[6][10]

The continued development of both myosin activators and inhibitors underscores a paradigm shift in cardiovascular medicine towards therapies that target the fundamental biomechanical defects of heart muscle. Future research will likely focus on tailoring these modulators to specific patient populations based on their underlying genetic and pathophysiological profiles.

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